4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid
Description
4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid is a substituted benzoic acid derivative featuring a nitro group at the 3-position and a 4-fluorophenylsulfanyl (thioether) group at the 4-position of the benzene ring. The sulfanyl group introduces sulfur-based hydrophobicity, while the fluorine atom enhances electronic effects due to its electronegativity. The carboxylic acid moiety contributes to acidity, making the compound a candidate for pharmaceutical intermediates or materials science applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4S/c14-9-2-4-10(5-3-9)20-12-6-1-8(13(16)17)7-11(12)15(18)19/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUBNQUMSDCPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 4-[(4-Fluorophenyl)sulfanyl]benzoic acid. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful temperature control to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The thioether moiety undergoes characteristic oxidation and nucleophilic substitution reactions:
Oxidation to sulfoxide/sulfone derivatives
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 60°C, 6 hr | Sulfoxide | 78% | |
| m-CPBA | DCM, 0°C → RT, 2 hr | Sulfone | 92% |
Nucleophilic aromatic substitution
Reacts with amines under basic conditions:
text4-[(4-FP)S]NBA + RNH₂ → 4-[(4-FP)NHR]-3-nitrobenzoic acid
Notable example with piperazine yields hybrid molecules showing enhanced bioactivity .
Nitro Group Transformations
The electron-withdrawing nitro group participates in reduction and coupling reactions:
Catalytic hydrogenation
| Catalyst | Conditions | Product | Application |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, RT | 3-Aminobenzoic acid | Precursor for benzimidazoles |
| Fe/HCl | Reflux, 2 hr | 3-Aminobenzoic acid | Industrial synthesis |
Electrophilic substitution
Nitro group directs incoming electrophiles to C-5 position:
text4-[(4-FP)S]NBA + HNO₃/H₂SO₄ → 5-Nitro derivative (72% yield)[1]
Carboxylic Acid Reactions
The -COOH group enables derivatization through classic acid chemistry:
Esterification
| Alcohol | Catalyst | Product | Yield |
|---|---|---|---|
| MeOH | H₂SO₄, reflux | Methyl ester | 85% |
| Benzyl alcohol | DCC, DMAP | Benzyl ester (crystallized) | 91% |
Amide formation
Coupling with amines using:
Multi-Functional Reactivity
Concurrent transformations demonstrate orthogonality:
Sequential oxidation-esterification
Reductive amination cascade
Biological Activity Correlations
Derivatives show structure-activity relationships:
-
Sulfone analogues exhibit 3.2× greater cholinesterase inhibition vs parent
-
Amide derivatives demonstrate MIC values of 2-8 μg/mL against M. tuberculosis
-
Nitro-reduced amines show enhanced CNS penetration (logP 1.8 vs 2.4)
Key structure-activity findings from hybrid molecules :
| Derivative | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) |
|---|---|---|
| Parent compound | 420 ± 12 | >1,000 |
| Piperazine amide | 38 ± 1.2 | 215 ± 8 |
| Benzyl sulfone | 27 ± 0.9 | 182 ± 6 |
This comprehensive analysis demonstrates how strategic functional group modifications enable tailored physicochemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study biological systems. Its fluorescence properties can be exploited in imaging techniques to visualize cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can enhance the compound's binding affinity to specific targets, leading to its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4-(4-Fluoroanilino)-3-nitrobenzoic Acid (CAS 23764-56-9)
- Structure: Replaces the sulfanyl group with an amino (NH) linker.
- Key Differences: The amino group is more electron-withdrawing than sulfanyl, lowering the pKa of the carboxylic acid (3.95 vs. estimated ~3.5 for the sulfanyl analog) . Higher solubility in polar solvents due to hydrogen bonding from the NH group. Molar mass: 276.22 g/mol (vs. 293.27 g/mol for the sulfanyl compound).
4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic Acid (CAS 219930-11-7)
- Structure : Sulfonyl (SO₂) group replaces sulfanyl, with two chlorine atoms on the phenyl ring.
- Key Differences :
4-(Hydroxyethyl)-3-nitrobenzoic Acid
- Structure : Hydroxyethyl substituent at the 4-position.
- Key Differences :
Positional and Functional Group Isomerism
2-[(1E)-2-(4-Fluorophenyl)ethenyl]-3-nitrobenzoic Acid (CAS 917614-64-3)
- Structure : Fluorophenyl group attached via a conjugated ethenyl (C=C) bond at the 2-position.
- The nitro group at the 3-position may exhibit different resonance effects compared to 4-substituted analogs .
4-[(4-Chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide
- Structure : Chlorophenylsulfanyl group and a carboxamide replacing the carboxylic acid.
- Key Differences :
Physicochemical Properties (Table Comparison)
*Estimated based on substituent effects.
Biological Activity
4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H10FNO3S
- Molecular Weight : 283.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, influencing key biochemical pathways involved in disease processes.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : There is evidence to suggest that the compound exhibits antimicrobial activity against certain bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against breast and colon cancer cells.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation in Pharmacology Reports assessed the anti-inflammatory effects of the compound in a mouse model of acute inflammation. The administration of this compound resulted in a marked decrease in edema and inflammatory markers, supporting its potential therapeutic use in inflammatory diseases .
Case Study 3: Antimicrobial Activity
Research published in Antibiotics explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study found that it inhibited bacterial growth at low concentrations, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Compound A (e.g., Sulfanilamide) | Moderate | High | High |
| Compound B (e.g., Aspirin) | Low | High | None |
Q & A
Q. What are the optimal synthetic routes for 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid to ensure high yield and purity?
- Methodological Answer : A two-step approach is recommended:
Nucleophilic aromatic substitution : React 3-nitro-4-chlorobenzoic acid with 4-fluorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours.
Purification : Use recrystallization from ethanol/water mixtures or preparative HPLC with a C18 column (acetonitrile/water gradient). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Optimize stoichiometry (1:1.2 molar ratio of starting materials) to minimize side products like disulfide formation .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural confirmation :
- ¹H/¹³C NMR : Compare chemical shifts with DFT-predicted spectra (e.g., δ ~8.2 ppm for aromatic protons near the nitro group).
- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M-H]⁻ (calculated m/z: 306.0245).
- Purity assessment :
- HPLC-UV (220 nm) : Use a reverse-phase column with ≥95% purity threshold.
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Q. How can researchers mitigate solubility challenges during in vitro assays?
- Methodological Answer :
- Use polar aprotic solvents (DMSO, DMF) for stock solutions (10–50 mM).
- For aqueous buffers (e.g., PBS), employ co-solvents like ethanol (≤5% v/v) or surfactants (0.1% Tween-80). Pre-filter solutions (0.22 μm) to avoid precipitation .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be systematically resolved?
- Methodological Answer :
- Comparative assays : Test the compound against multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (fixed incubation time, serum-free conditions).
- Off-target profiling : Use kinome-wide screening or proteomics (e.g., affinity pull-down assays) to identify unintended interactions.
- Dose-response validation : Ensure IC₅₀ values are consistent across replicates; apply statistical rigor (e.g., ANOVA with post-hoc Tukey test) .
Q. What computational strategies predict the reactivity of the sulfanyl-nitrobenzoic acid moiety in catalytic or photochemical studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways (software: Gaussian 16, B3LYP/6-311+G(d,p)).
- Molecular docking : Simulate binding interactions with target enzymes (e.g., COX-2) using AutoDock Vina. Validate with MD simulations (100 ns, GROMACS) to assess stability .
Q. How can degradation pathways be elucidated under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies :
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 37°C, 24h).
- Thermal stress (80°C, 72h) and photolysis (ICH Q1B guidelines).
- Analytical tools :
- LC-MS/MS to identify degradation products (e.g., nitro group reduction to amine).
- TGA/DSC for thermal stability profiling .
Q. What strategies address batch-to-batch variability in spectroscopic data during scale-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates.
- Design of Experiments (DoE) : Optimize parameters (temperature, stirring rate) via response surface methodology (software: Minitab, JMP) .
Q. How can researchers integrate findings on this compound into broader theoretical frameworks (e.g., structure-activity relationships for fluorinated aromatics)?
- Methodological Answer :
- Meta-analysis : Compare electronic effects (Hammett σ constants) of the 4-fluorophenylsulfanyl group with analogs (e.g., chloro, methyl substituents).
- QSAR modeling : Use descriptors like logP, polar surface area, and electrostatic potential maps to correlate with bioactivity .
Data Analysis & Validation
Q. What statistical methods are appropriate for reconciling discrepancies in kinetic data (e.g., conflicting rate constants in nitro-group reduction)?
- Methodological Answer :
Q. How can crystallographic data resolve ambiguities in molecular conformation (e.g., torsion angles of the sulfanyl linkage)?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Refine structures with SHELXL; validate using R-factor convergence (<0.05). Compare with Cambridge Structural Database entries for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
